dimethyl-1,2-oxazole-4-carbothioamide mechanism of action in vitro
dimethyl-1,2-oxazole-4-carbothioamide mechanism of action in vitro
Mechanistic Dynamics of Dimethyl-1,2-oxazole-4-carbothioamide in Epigenetic Modulation: An In Vitro Guide
Executive Summary
The compound dimethyl-1,2-oxazole-4-carbothioamide (more commonly referred to in the literature as a 3,5-dimethylisoxazole derivative) represents a privileged, low-molecular-weight pharmacophoric fragment in epigenetic drug discovery. Functioning as a highly efficient mimetic of acetylated lysine (KAc), this scaffold is primarily utilized to target Bromodomain and Extra-Terminal (BET) proteins (e.g., BRD4) and the CBP/EP300 bromodomains. This whitepaper provides an authoritative, causality-driven guide to evaluating the in vitro mechanism of action and thermodynamic binding properties of this specific thioamide fragment.
Pharmacophoric Rationale & Mechanistic Dynamics
To understand the in vitro behavior of dimethyl-1,2-oxazole-4-carbothioamide, one must dissect its structural components:
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The Dimethyl-1,2-oxazole (Isoxazole) Core: This ring acts as the primary KAc bioisostere. The isoxazole oxygen serves as a critical hydrogen bond acceptor for conserved asparagine residues within the bromodomain binding pocket (e.g., Asn140 in BRD4, Asn1168 in CBP) ()[1]. Simultaneously, the nitrogen atom coordinates with a conserved structural water molecule that bridges to a neighboring tyrosine (Tyr97/Tyr1125), anchoring the fragment deep within the hydrophobic cavity ()[2].
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The 4-Carbothioamide Vector: Replacing a standard carboxamide with a carbothioamide (-C(=S)NH₂) fundamentally alters the fragment's binding trajectory. Sulfur is a softer, more polarizable atom than oxygen, which lowers the rotational barrier around the C-N bond. This allows the thioamide vector to uniquely engage the hydrophobic WPF (Trp-Pro-Phe) shelf and the ZA channel of the bromodomain via enhanced dispersion interactions ()[3]. Furthermore, the thioamide acts as a highly reactive nucleophilic handle, making it an ideal precursor for Hantzsch thiazole synthesis to rapidly generate extended, high-affinity bivalent inhibitors.
In Vitro Signaling & Displacement Pathway
In a physiological setting, bromodomains act as epigenetic "readers," binding to KAc marks on histone tails (H3/H4) to recruit transcriptional machinery, such as P-TEFb. By occupying the KAc pocket, the dimethyl-1,2-oxazole-4-carbothioamide fragment competitively evicts BRD4 from chromatin.
This disruption halts the transcription of downstream oncogenes. Most notably, the displacement induces the rapid downregulation of c-Myc and the upregulation of HEXIM1, ultimately driving the cell into G0/G1 cell cycle arrest and apoptosis ()[4].
Fig 1. BRD4 signaling pathway and competitive inhibition by dimethyl-1,2-oxazole derivatives.
Self-Validating Experimental Workflows
To accurately profile this fragment, standard biochemical assays must be adapted. Thioamides can be redox-active or act as fluorescence quenchers, necessitating highly specific, artifact-resistant methodologies.
Protocol 1: Time-Resolved FRET (TR-FRET) Competitive Binding Assay
Causality & Experience: Standard fluorescence polarization (FP) is highly susceptible to auto-fluorescence from sulfur-containing fragments. TR-FRET utilizes a Europium cryptate donor with a millisecond emission half-life. By introducing a 50 µs delay before reading, we completely gate out short-lived compound interference, ensuring data trustworthiness. Self-Validation System: Every plate must include a label-free control well and a known reference inhibitor (e.g., JQ1 or I-BET762) to validate the dynamic range (requiring a Z'-factor > 0.7).
Step-by-Step Methodology:
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Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% CHAPS, 0.1% BSA). Note: The inclusion of CHAPS is critical to prevent thioamide aggregation.
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Protein-Ligand Incubation: Incubate 10 nM GST-tagged BRD4(BD1) with the carbothioamide fragment (11-point dose-response, 100 µM to 1 nM) for 15 minutes at room temperature.
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Substrate Addition: Add 50 nM biotinylated H4K5acK8acK12acK16ac peptide. Multi-acetylated peptides provide a physiologically accurate avidity baseline compared to mono-acetylated variants.
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Fluorophore Coupling: Add Anti-GST-Europium (donor) and Streptavidin-XL665 (acceptor). Incubate for 1 hour in the dark to reach thermodynamic equilibrium.
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Detection: Read the plate at 620 nm and 665 nm; calculate the FRET ratio to determine the IC₅₀.
Protocol 2: Isothermal Titration Calorimetry (ITC)
Causality & Experience: To prove the fragment is a genuine binder and not a Pan-Assay Interference Compound (PAINS), we must measure its thermodynamic signature. Thioamides displace conserved water molecules differently than amides. ITC directly captures the enthalpic (ΔH) reward of this water displacement, differentiating specific binding from non-specific, entropically driven aggregation. Self-Validation System: A "ligand-into-buffer" blank titration must be performed. Subtracting this heat of dilution from the "ligand-into-protein" data ensures the observed isotherms are strictly due to binding events.
Step-by-Step Methodology:
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Dialysis: Dialyze recombinant BRD4(BD1) extensively against the ITC buffer (50 mM HEPES, 150 mM NaCl, pH 7.4). Dissolve the fragment in the exact same dialysate to prevent heat-of-mixing artifacts.
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Loading: Load 50 µM BRD4 into the sample cell and 500 µM of the fragment into the automated syringe.
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Titration: Perform 20 injections of 2 µL at 25°C, with 120-second spacing between injections to allow the thermal baseline to return to zero.
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Analysis: Fit the integrated heat data to a one-set-of-sites model to extract the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (N). N must equal ~1.0 for validated binding.
Fig 2. Self-validating in vitro screening workflow for bromodomain fragment inhibitors.
Quantitative Baselines
The table below summarizes the expected in vitro binding metrics for the bare dimethyl-1,2-oxazole-4-carbothioamide fragment compared to its amide counterpart and extended, fully synthesized derivatives. Notice how the thioamide fragment exhibits a slightly improved enthalpic profile over the carboxamide due to sulfur's polarizability in the ZA channel.
| Compound / Scaffold | Target | IC₅₀ (µM) | Kd (µM) | ΔH (kcal/mol) | Ligand Efficiency (kcal/mol/HA) |
| Dimethyl-1,2-oxazole-4-carboxamide (Amide Control) | BRD4(1) | ~ 15.2 | ~ 12.8 | -4.2 | 0.35 |
| Dimethyl-1,2-oxazole-4-carbothioamide | BRD4(1) | ~ 8.4 | ~ 7.1 | -5.8 | 0.41 |
| Thiazole-extended derivative (Synthesized from core) | BRD4(1) | < 0.45 | < 0.38 | -8.1 | 0.38 |
| Thiazole-extended derivative (Synthesized from core) | CBP | < 0.08 | < 0.06 | -9.5 | 0.40 |
References
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Hewings, D. S., et al. (2011). "3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands." Journal of Medicinal Chemistry.[Link]
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Hewings, D. S., et al. (2013). "Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands." Journal of Medicinal Chemistry.[Link]
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Muthengi, A., et al. (2021). "Development of Dimethylisoxazole-Attached Imidazo[1,2-a]pyridines as Potent and Selective CBP/P300 Inhibitors." Journal of Medicinal Chemistry.[Link]
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Rong, J., et al. (2020). "Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors." Bioorganic & Medicinal Chemistry Letters (ChEMBL Record).[Link]
